Trans-11-Eicosenoic acid, also known as trans-gondoic acid, is a long-chain monounsaturated fatty acid with the molecular formula and a molecular weight of approximately 310.51 g/mol. This fatty acid is characterized by a double bond located at the 11th carbon position in a trans configuration, distinguishing it from its cis counterpart, cis-11-eicosenoic acid. It is found in various biological sources, including certain plants like Hoya crassipes and Hoya pseudolanceolata .
Trans-11-Eicosenoic acid exhibits various biological activities:
Trans-11-Eicosenoic acid has several applications:
Studies on the interactions of trans-11-eicosenoic acid with other biomolecules indicate its potential effects on cellular membranes and metabolic pathways. It has been observed that this compound may influence lipid bilayer properties due to its unique structural characteristics, which could affect membrane fluidity and permeability.
Trans-11-Eicosenoic acid belongs to a class of long-chain fatty acids. Below are some similar compounds along with a brief comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Features |
---|---|---|
Cis-11-Eicosenoic Acid | Monounsaturated | Has a cis double bond at the 11th position; more common in nature. |
Arachidic Acid | Saturated | Contains no double bonds; used in food and industrial applications. |
Palmitoleic Acid | Monounsaturated | Shorter chain (16 carbons); found in fish oils; different metabolic effects. |
Oleic Acid | Monounsaturated | Commonly found in olive oil; has a cis double bond at the 9th position; widely studied for health benefits. |
Trans-11-Eicosenoic acid's unique trans configuration at the 11th carbon position sets it apart from these compounds, influencing its chemical behavior and biological activity.
trans-11-Eicosenoic acid possesses the molecular formula C₂₀H₃₈O₂, representing a twenty-carbon monounsaturated fatty acid with a single carboxylic acid functional group [1] [8]. The compound exhibits a molecular weight of 310.51 grams per mole, with an exact mass of 310.287180 daltons as determined by high-resolution mass spectrometry [1] [2] [4]. The Chemical Abstracts Service registry number for this compound is 62322-84-3, facilitating its identification in chemical databases and literature [1] [2] [4].
Property | Value |
---|---|
Molecular Formula | C₂₀H₃₈O₂ |
Molecular Weight | 310.51 g/mol |
Exact Mass | 310.287180 Da |
CAS Registry Number | 62322-84-3 |
PubChem CID | 5282769 |
InChI Key | BITHHVVYSMSWAG-MDZDMXLPSA-N |
trans-11-Eicosenoic acid exhibits E-configuration stereochemistry, characterized by the trans arrangement of substituents around the double bond at carbon position 11 [1] [2] [17]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the E-configuration indicates that the highest priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane [6] [17].
The compound demonstrates achiral stereochemistry with no defined stereocenters, as confirmed by structural analysis indicating zero out of zero defined stereocenters [6] [17]. However, the molecule contains one E/Z center corresponding to the double bond at position 11, which determines the overall geometric isomerism of the compound [6] [17]. The optical activity is designated as none, reflecting the absence of chiral centers that would contribute to optical rotation [6] [17].
The Simplified Molecular Input Line Entry System representation for trans-11-eicosenoic acid is CCCCCCCCC\C=C\CCCCCCCCCC(O)=O, clearly indicating the trans configuration through the backslash-forward slash notation around the double bond [2] [17]. This stereochemical arrangement significantly influences the physical and chemical properties of the compound compared to its cis counterpart.
The trans double bond in trans-11-eicosenoic acid is positioned between carbon atoms 11 and 12, counting from the carboxyl carbon as position 1 [1] [2] [6]. This geometric configuration results in a linear arrangement where the hydrogen atoms attached to the double-bonded carbons are positioned on opposite sides of the double bond plane [29]. The trans geometry creates a straight-chain conformation that closely resembles the structure of saturated fatty acids, contrasting with the kinked structure characteristic of cis fatty acids [29].
The bond angles in the trans configuration correct each other, eliminating the bend typically observed in cis isomers and resulting in a more extended molecular structure [29]. This geometric arrangement allows for more efficient molecular packing in the solid state, contributing to higher melting points compared to cis isomers [12] [29]. The trans double bond position at carbon 11 classifies this compound as an omega-9 fatty acid, indicating that the double bond is located nine carbons from the methyl end of the fatty acid chain [6] [25].
The carbon chain arrangement of trans-11-eicosenoic acid consists of a twenty-carbon linear backbone with a single trans double bond interrupting the saturated chain [1] [6] [22]. The molecule begins with a carboxylic acid functional group at one terminus, followed by ten saturated carbon atoms, the trans double bond at position 11-12, and concluding with eight additional saturated carbons leading to the terminal methyl group [2] [17].
The straight-chain configuration resulting from the trans double bond allows for optimal intermolecular interactions through van der Waals forces [29]. This arrangement facilitates closer molecular packing compared to the cis isomer, where the double bond creates a bend in the chain that reduces packing efficiency [10] [29]. The linear carbon chain arrangement is classified as a long-chain fatty acid, as it contains twenty carbon atoms, placing it within the range of 13 to 21 carbons that defines this category [13] [15].
trans-11-Eicosenoic acid exhibits a melting point range of 52-53°C, significantly higher than its cis counterpart due to the more efficient molecular packing enabled by the linear trans configuration [3] [4] [5]. This elevated melting point reflects the enhanced intermolecular forces and crystalline stability achieved through the straight-chain arrangement [12] [29]. The compound exists as a solid at room temperature, consistent with the general trend observed for trans fatty acids [4] [21].
The boiling point of trans-11-eicosenoic acid is reported as 426.3 ± 14.0°C under standard atmospheric pressure conditions [4] [5] [7]. This predicted value is based on computational models that consider the molecular weight, chain length, and degree of unsaturation [3] [4]. The relatively high boiling point is attributed to the twenty-carbon chain length and the presence of the carboxylic acid functional group, which facilitates hydrogen bonding interactions between molecules [27] [30].
Temperature Property | Value |
---|---|
Melting Point | 52-53°C |
Boiling Point | 426.3 ± 14.0°C |
Flash Point | 110°C |
trans-11-Eicosenoic acid demonstrates excellent solubility in ethanol, achieving concentrations of approximately 20 milligrams per milliliter when the ethanol is purged with an inert gas to prevent oxidation [25] [26]. The compound shows limited aqueous solubility, with a maximum solubility of 0.5 milligrams per milliliter achieved in a 1:1 mixture of ethanol and phosphate-buffered saline at pH 7.2 [25] [26]. This mixed solvent system requires initial dissolution in ethanol followed by dilution with the aqueous buffer to achieve maximum solubility [25] [26].
The compound is completely insoluble in pure water, consistent with the general behavior of long-chain fatty acids where water solubility decreases with increasing carbon chain length [27] [30]. trans-11-Eicosenoic acid demonstrates good solubility in various organic solvents, including benzene and chloroform, reflecting its lipophilic nature [7] [30]. The compound is sparingly soluble in aqueous buffer systems and requires pre-dissolution in organic solvents for effective incorporation into aqueous media [25] [26].
Solvent System | Solubility | Notes |
---|---|---|
Ethanol | 20 mg/ml | Requires inert gas purging |
Ethanol:PBS (1:1) | 0.5 mg/ml | Maximum 1-day storage |
Water | Insoluble | Typical for long-chain fatty acids |
Organic solvents | Soluble | Including benzene, chloroform |
The density of trans-11-eicosenoic acid is reported as 0.895 ± 0.06 grams per cubic centimeter, representing a predicted value based on molecular modeling calculations [3] [4] [7]. This density value is consistent with typical long-chain fatty acids and reflects the molecular packing efficiency achieved through the trans configuration [18]. The density measurement is temperature-dependent and represents values under standard conditions.
Specific refractive index data for trans-11-eicosenoic acid are not extensively documented in the available literature, though related eicosenoic acid isomers demonstrate refractive indices in the range of 1.46 to 1.47 [16] [20]. The refractive index of fatty acids generally correlates with chain length and degree of unsaturation, with longer chains and fewer double bonds typically exhibiting higher refractive indices [16] [18]. The compound exhibits a predicted logarithmic partition coefficient of 8.44, indicating high lipophilicity and preference for non-polar environments [4] [5].
Physical Property | Value |
---|---|
Density | 0.895 ± 0.06 g/cm³ |
LogP | 8.44 |
pKa | 4.78 ± 0.10 |
Physical State | Solid |
Appearance | White to off-white |
The structural differences between trans-11-eicosenoic acid and its cis isomer, cis-11-eicosenoic acid (gondoic acid), result in markedly different physical properties and molecular behavior [9] [10] [13]. The trans configuration creates a linear molecular structure, while the cis configuration introduces a characteristic kink at the double bond position, fundamentally altering intermolecular interactions [10] [29].
The melting point difference between the two isomers is particularly pronounced, with trans-11-eicosenoic acid melting at 52-53°C compared to 23-24°C for the cis isomer [3] [10]. This 29-30°C difference reflects the superior molecular packing achieved by the linear trans configuration, which allows for stronger intermolecular forces and more stable crystalline structures [10] [12] [29]. The cis isomer's bent structure prevents efficient packing, resulting in weaker intermolecular interactions and lower melting points [10] [29].
Density measurements reveal that trans-11-eicosenoic acid (0.895 g/cm³) is slightly denser than cis-11-eicosenoic acid (0.883 g/cm³), consistent with the more efficient molecular packing in the trans isomer [3] [10]. The refractive index of the cis isomer is well-documented at 1.4606, while specific values for the trans isomer require further experimental determination [10] [15]. Boiling point data suggest minimal differences between the isomers, with trans-11-eicosenoic acid at 426.3°C and cis-11-eicosenoic acid at approximately 419.8°C [3] [10].
Property | trans-11-Eicosenoic Acid | cis-11-Eicosenoic Acid |
---|---|---|
Configuration | Trans (E) | Cis (Z) |
Melting Point | 52-53°C | 23-24°C |
Boiling Point | 426.3 ± 14.0°C | 419.84°C |
Density | 0.895 ± 0.06 g/cm³ | 0.883 g/cm³ |
Refractive Index | Not specified | 1.4606 |
Molecular Geometry | Linear/straight chain | Kinked/bent chain |
Packing Efficiency | High | Lower |